molecular formula C15H13FN6OS B2908260 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 587005-04-7

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B2908260
CAS RN: 587005-04-7
M. Wt: 344.37
InChI Key: DMKRUOAFHSRLMJ-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared by Ceylan (2016) and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity .

Future Directions

The future research directions could involve further investigation into the biological activity of this compound, optimization of its synthesis, and exploration of its potential applications in medicine, particularly as an antibacterial agent .

properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6OS/c16-11-1-3-12(4-2-11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKRUOAFHSRLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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